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Compound of Interest

Compound Name: 4-Methylbuphedrone

Cat. No.: B1651761

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 4-
Methylbuphedrone (4-MeMABP) is a designer drug with limited official research and potential
for harm. The information contained herein is a synthesis of available data on 4-
Methylbuphedrone and its close structural analog, buphedrone.

Introduction

4-Methylbuphedrone (4-MeMABP), also known as 2-(methylamino)-1-(p-tolyl)butan-1-one, is
a synthetic stimulant of the cathinone class. It is a structural analog of buphedrone and
mephedrone (4-methylmethcathinone), substances that have gained notoriety as recreational
drugs. Due to the limited availability of specific pharmacological data for 4-Methylbuphedrone,
this guide will heavily reference data from its close analog, buphedrone, to provide a
comprehensive and technically detailed profile. This document will summarize its mechanism of
action, interaction with monoamine transporters, and predicted metabolic pathways, presenting
guantitative data in structured tables and illustrating key processes with diagrams.

Mechanism of Action: Monoamine Transporter
Interaction

The primary mechanism of action for synthetic cathinones involves the modulation of
monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter
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(NET), and the serotonin transporter (SERT). These transporters are responsible for the
reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their
signaling. By interacting with these transporters, cathinones can either block reuptake or
induce the reverse transport (efflux) of neurotransmitters, leading to an increase in their
extracellular concentrations and subsequent stimulant effects.

Based on studies of the closely related compound buphedrone, 4-Methylbuphedrone is
predicted to act as a preferential inhibitor of norepinephrine and dopamine uptake and as a
norepinephrine releasing agent[1].

In Vitro Data: Monoamine Transporter Inhibition and
Release

Quantitative data for the interaction of buphedrone with human monoamine transporters
expressed in HEK293 cells are summarized below. These values provide an estimate of the
potency of the compound in inhibiting neurotransmitter uptake and inducing their release.

Table 1: In Vitro Monoamine Transporter Interaction Profile of Buphedrone[1]

Uptake Inhibition (IC50 in Monoamine Release (EC50
Transporter

nM) in nM)
NET 289 + 48 138+ 16
DAT 425 + 39 > 10,000
SERT 11,611 £ 1,577 > 10,000

IC50 (half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of
the transporter's uptake activity. A lower IC50 value indicates greater potency. EC50 (half-
maximal effective concentration) is the concentration of the drug that induces 50% of the
maximal neurotransmitter release. A lower EC50 value indicates greater potency.

These data indicate that buphedrone is a more potent inhibitor of NET and DAT compared to
SERT. Furthermore, it is a potent releaser of norepinephrine, while showing negligible activity
as a dopamine or serotonin releaser at the tested concentrations.
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Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay

This protocol is based on the methodology described by Simmler et al. (2014)[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on

the uptake of radiolabeled substrates by human monoamine transporters (hDAT, hNET,
hSERT) expressed in HEK293 cells.

Materials:

HEK293 cells stably expressing hDAT, hNET, or hSERT

Culture medium (e.g., DMEM with 10% FBS, G418)

Assay buffer (e.g., Krebs-HEPES buffer)

Radiolabeled substrates: [3H]dopamine, [*H]norepinephrine, or [H]serotonin
Test compound (4-Methylbuphedrone or analog) at various concentrations

Uptake inhibitors for defining non-specific uptake (e.g., mazindol for DAT and NET,
imipramine for SERT)

Scintillation cocktail and liquid scintillation counter

Procedure:

Cell Culture: Culture HEK293 cells expressing the respective transporter in appropriate
culture medium until they reach confluence.

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere
overnight.

Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

Compound Incubation: Pre-incubate the cells with various concentrations of the test
compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.
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o Substrate Addition: Initiate the uptake reaction by adding the radiolabeled substrate at a
concentration near its Km value.

e Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate
uptake.

o Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay
buffer to remove extracellular radiolabeled substrate.

o Cell Lysis: Lyse the cells to release the intracellular contents.

« Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail,
and measure the radioactivity using a liquid scintillation counter.

o Data Analysis: Determine the IC50 values by fitting the data to a sigmoidal dose-response
curve.

Cell Preparation Uptake Inhibition Assay Data Analysis
Pre-ncubate it | ((Add radioiabeled . /
I S | oy NN B W e B o B oy v

Click to download full resolution via product page

Experimental workflow for monoamine transporter uptake inhibition assay.

Monoamine Release Assay

This protocol is based on the methodology described by Simmler et al. (2014)[1].

Objective: To determine the half-maximal effective concentration (EC50) of a test compound to
induce the release of preloaded radiolabeled monoamines from HEK293 cells expressing the
respective human monoamine transporters.

Materials:
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e Same as for the uptake inhibition assay.
Procedure:
Cell Culture and Plating: Prepare cells as described in the uptake inhibition assay protocol.

Loading: Preload the cells with a radiolabeled monoamine (e.g., [BHJMPP+ for NET and DAT,
[3H]5-HT for SERT) by incubating for a defined period (e.g., 30-60 minutes) at 37°C.

Washing: Wash the cells multiple times with assay buffer to remove extracellular radiolabel.

Baseline Release: Collect samples of the superfusate at regular intervals to establish a
baseline release rate.

Compound Application: Apply the test compound at various concentrations to the cells.

Sample Collection: Continue to collect superfusate samples at regular intervals to measure
the drug-induced release of the radiolabel.

Scintillation Counting: Measure the radioactivity in the collected samples.

Data Analysis: Calculate the amount of release as a percentage of the total intracellular
radioactivity and determine the EC50 values.

Predicted Metabolic Pathways

Specific metabolic studies on 4-Methylbuphedrone are not readily available. However, based
on the known metabolism of structurally similar cathinones like buphedrone and mephedrone,
the following metabolic pathways can be predicted. The primary routes of metabolism for
cathinones are N-demethylation, reduction of the [3-keto group, and hydroxylation of the
aromatic ring, followed by further oxidation.
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Predicted metabolic pathways of 4-Methylbuphedrone.

In Vivo Effects (Predicted)

Direct in vivo studies on 4-Methylbuphedrone are scarce. However, based on its predicted

mechanism of action as a norepinephrine and dopamine uptake inhibitor and a norepinephrine

releaser, the following in vivo effects can be anticipated:

» Increased Locomotor Activity: Due to the enhancement of dopaminergic and noradrenergic

neurotransmission in brain regions controlling movement.
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« Stimulant Effects: Increased alertness, arousal, and wakefulness, primarily mediated by
norepinephrine.

+ Sympathomimetic Effects: Increased heart rate, blood pressure, and body temperature.
» Abuse Potential: The dopaminergic activity suggests a potential for reinforcement and abuse.

Microdialysis studies on related cathinones have confirmed their ability to significantly increase
extracellular levels of dopamine and norepinephrine in key brain regions like the nucleus
accumbens and prefrontal cortex.
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Logical relationship of 4-Methylbuphedrone's action and effects.

Conclusion
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The pharmacological profile of 4-Methylbuphedrone, largely inferred from its close analog
buphedrone, suggests it is a potent stimulant with a primary action on the norepinephrine and
dopamine systems. Its profile as a preferential NET/DAT inhibitor and a NET releaser indicates
a significant potential for stimulant and sympathomimetic effects, as well as a likely abuse
liability. Further research is critically needed to fully characterize the specific pharmacological,
metabolic, and toxicological properties of 4-Methylbuphedrone to better understand its
potential risks to public health. The data and protocols presented in this guide provide a
foundational framework for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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